molecular formula C16H14N2O3 B2678827 (3Z)-3-(hydroxyimino)-1-[(4-methoxyphenyl)methyl]-2,3-dihydro-1H-indol-2-one CAS No. 303741-18-6

(3Z)-3-(hydroxyimino)-1-[(4-methoxyphenyl)methyl]-2,3-dihydro-1H-indol-2-one

Cat. No.: B2678827
CAS No.: 303741-18-6
M. Wt: 282.299
InChI Key: JTVUDAIRWYUNAG-ICFOKQHNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3Z)-3-(hydroxyimino)-1-[(4-methoxyphenyl)methyl]-2,3-dihydro-1H-indol-2-one is a complex organic compound with potential applications in various scientific fields. This compound features a hydroxyimino group, a methoxyphenylmethyl group, and an indolone core, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3Z)-3-(hydroxyimino)-1-[(4-methoxyphenyl)methyl]-2,3-dihydro-1H-indol-2-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Indolone Core: This step involves the cyclization of an appropriate precursor to form the indolone structure.

    Introduction of the Methoxyphenylmethyl Group: This step involves the alkylation of the indolone core with a methoxyphenylmethyl halide under basic conditions.

    Formation of the Hydroxyimino Group: This step involves the reaction of the intermediate with hydroxylamine under acidic or basic conditions to form the hydroxyimino group.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and the selection of cost-effective reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

(3Z)-3-(hydroxyimino)-1-[(4-methoxyphenyl)methyl]-2,3-dihydro-1H-indol-2-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyimino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The hydroxyimino group can be reduced to form amine derivatives.

    Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Common reagents include halides and nucleophiles under basic or acidic conditions.

Major Products

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

(3Z)-3-(hydroxyimino)-1-[(4-methoxyphenyl)methyl]-2,3-dihydro-1H-indol-2-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (3Z)-3-(hydroxyimino)-1-[(4-methoxyphenyl)methyl]-2,3-dihydro-1H-indol-2-one involves its interaction with specific molecular targets and pathways. The hydroxyimino group can form hydrogen bonds with biological molecules, affecting their function. The methoxyphenylmethyl group can interact with hydrophobic pockets in proteins, influencing their activity. These interactions can lead to various biological effects, including inhibition of enzymes and modulation of signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • (3Z)-3-(hydroxyimino)-1-[(4-chlorophenyl)methyl]-2,3-dihydro-1H-indol-2-one
  • (3Z)-3-(hydroxyimino)-1-[(4-fluorophenyl)methyl]-2,3-dihydro-1H-indol-2-one
  • (3Z)-3-(hydroxyimino)-1-[(4-bromophenyl)methyl]-2,3-dihydro-1H-indol-2-one

Uniqueness

(3Z)-3-(hydroxyimino)-1-[(4-methoxyphenyl)methyl]-2,3-dihydro-1H-indol-2-one is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The methoxy group can enhance the compound’s solubility and ability to interact with biological targets, making it a valuable compound for research and development.

Properties

IUPAC Name

1-[(4-methoxyphenyl)methyl]-3-nitrosoindol-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O3/c1-21-12-8-6-11(7-9-12)10-18-14-5-3-2-4-13(14)15(17-20)16(18)19/h2-9,19H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWYBXPYKZGTPCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CN2C3=CC=CC=C3C(=C2O)N=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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